molecular formula C24H32N2O B8499758 1-Pentanone, 1-[4-(phenylamino)-1-(2-phenylethyl)-4-piperidinyl]- CAS No. 61086-26-8

1-Pentanone, 1-[4-(phenylamino)-1-(2-phenylethyl)-4-piperidinyl]-

Cat. No. B8499758
CAS RN: 61086-26-8
M. Wt: 364.5 g/mol
InChI Key: WDDJNDPYGPBYCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Pentanone, 1-[4-(phenylamino)-1-(2-phenylethyl)-4-piperidinyl]- is a useful research compound. Its molecular formula is C24H32N2O and its molecular weight is 364.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Pentanone, 1-[4-(phenylamino)-1-(2-phenylethyl)-4-piperidinyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Pentanone, 1-[4-(phenylamino)-1-(2-phenylethyl)-4-piperidinyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

61086-26-8

Molecular Formula

C24H32N2O

Molecular Weight

364.5 g/mol

IUPAC Name

1-[4-anilino-1-(2-phenylethyl)piperidin-4-yl]pentan-1-one

InChI

InChI=1S/C24H32N2O/c1-2-3-14-23(27)24(25-22-12-8-5-9-13-22)16-19-26(20-17-24)18-15-21-10-6-4-7-11-21/h4-13,25H,2-3,14-20H2,1H3

InChI Key

WDDJNDPYGPBYCK-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)C1(CCN(CC1)CCC2=CC=CC=C2)NC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred and cooled (-5° C.) suspension of 16.2 parts of 4-(phenylamino)-1-(2-phenylethyl)-4-piperidinecarboxylic acid in 525 parts of dry 1,1'-oxybisethane, are added dropwise 228.5 parts of 1-lithiumbutane solution 20% in hexane at 0° C. Upon completion, stirring is continued for 3 hours at 0° C. The reaction mixture is decomposed by addition of 300 parts of water. The organic phase is separated, washed with water, dried, filtered and evaporated. The oily residue is purified by column-chromatography over silicagel using a mixture of trichloromethane and 2.5% of methanol as eluent. The pure fractions are collected and the eluent is evaporated. The oily residue is dissolved in 2,2'-oxybispropane and the solution is stirred with activated charcoal. The latter is filtered off and the filtrate is evaporated. The residue is crystallized from petroleum-ether, yielding 1-[4-(phenylamino)-1-(2-phenylethyl)-4-piperidinyl]-1-pentanone; mp. 71.3° C.
[Compound]
Name
16.2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1-lithiumbutane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
300
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.